ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Overview
Description
Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound that features a benzodioxole and benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Formation of Benzofuran Moiety: The benzofuran ring is often synthesized via a palladium-catalyzed cross-coupling reaction.
Coupling of Moieties: The benzodioxole and benzofuran moieties are then coupled using a carbamoylation reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid.
Benzofuran Derivatives: Compounds such as 2-benzofuran-1-carboxamide.
Uniqueness
Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its combined benzodioxole and benzofuran moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]amino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-2-28-19(26)10-9-18(25)24-20-14-5-3-4-6-15(14)31-21(20)22(27)23-13-7-8-16-17(11-13)30-12-29-16/h3-8,11H,2,9-10,12H2,1H3,(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMWUARJLODMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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